![molecular formula C24H22N2O4 B4192697 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4192697.png)
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide
Overview
Description
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of cancer and other diseases, making it a valuable tool for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide involves the inhibition of FGFR, which is a transmembrane receptor tyrosine kinase. FGFR plays a critical role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy. By inhibiting FGFR, 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide can block the signaling pathways that lead to cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on FGFR, this compound has been shown to inhibit other tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide in lab experiments is its potency and specificity. This compound has been shown to be highly effective at inhibiting FGFR and other tyrosine kinases, making it a valuable tool for researchers studying these proteins. However, one limitation of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
Future Directions
There are many potential future directions for research involving 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide. One area of interest is the development of new and improved FGFR inhibitors based on the structure of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide. Another potential direction is the use of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide, as well as its potential use in the treatment of other diseases.
Scientific Research Applications
2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of proteins, which are known to play a critical role in the development and progression of many types of cancer. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide has also been shown to be effective against other diseases, such as inflammation and metabolic disorders.
properties
IUPAC Name |
2-[3-(furan-2-carbonyl)indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15-12-22(29-3)16(2)11-19(15)25-23(27)14-26-13-18(17-7-4-5-8-20(17)26)24(28)21-9-6-10-30-21/h4-13H,14H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHRTINYZZOHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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